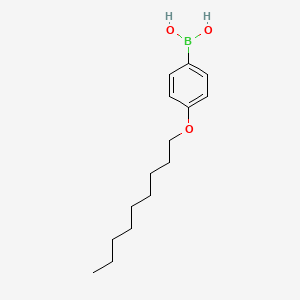
(4-(Nonyloxy)phenyl)boronic acid
Descripción general
Descripción
(4-(Nonyloxy)phenyl)boronic acid is not directly discussed in the provided papers. However, boronic acids, in general, are a class of compounds that have garnered significant interest in organic chemistry due to their versatility and reactivity. They are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them useful in various chemical reactions and as building blocks for molecular nanostructures and polymeric materials .
Synthesis Analysis
While the synthesis of (4-(Nonyloxy)phenyl)boronic acid is not explicitly covered in the provided papers, boronic acids are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. For example, phenylboronic acid derivatives can be synthesized through cyclocondensation reactions, as demonstrated by the preparation of novel boron heterocycles using phenylboronic acid and N-acyl hydrazones . This suggests that similar synthetic strategies could potentially be applied to synthesize (4-(Nonyloxy)phenyl)boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo sp2 or sp3 hybridization, leading to planar or tetrahedral geometries, respectively. In the context of the provided papers, single crystal X-ray analysis has been used to elucidate the structure of a boron-containing product, highlighting the importance of structural analysis in understanding the properties of boronic acid derivatives .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the solubility of boronic acids in aqueous solutions can be enhanced by introducing certain substituents, as seen with ortho-hydroxymethyl phenylboronic acid . The ability of boronic acids to complex with diols, such as glycopyranosides, under physiologically relevant conditions is another significant property that has implications for the design of receptors and sensors . These properties are essential for the practical application of boronic acids in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Optical Modulation and Nanotube Applications
(Mu et al., 2012) explored the use of phenyl boronic acids (PBA) as binding ligands for saccharide recognition and anchoring polymers to graphene or carbon nanotube surfaces. Specifically, they demonstrated the quenching of near-infrared fluorescence in single-walled carbon nanotubes (SWNT) in response to saccharide binding using a series of phenyl boronic acids. This work highlights the potential of PBAs in nanotechnology and optical applications.
Boronic Acids in Crystallography and Synthesis
(Zhang et al., 2017) investigated two new derivatives of boronic acids, emphasizing their importance in medicine, agriculture, and industrial chemistry. The study focused on the structure of these multifunctional compounds, illustrating the diverse applications of boronic acids in synthesis and material sciences.
Carbohydrate-Binding Applications
(Dowlut & Hall, 2006) described a new class of carbohydrate-binding boronic acids capable of complexing glycosides under neutral conditions. This finding is significant for the selective recognition of cell-surface glycoconjugates, suggesting applications in biochemistry and medical diagnostics.
Catalysis in Organic Chemistry
(Wang, Lu, & Ishihara, 2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as an effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its application in peptide synthesis and organic chemistry.
Antiviral Applications
(Khanal et al., 2013) discussed the potential of phenylboronic-acid-modified nanoparticles in biological and biomedical applications, particularly as antiviral inhibitors against Hepatitis C virus. This research opens avenues for novel therapeutic strategies in virology.
Spectroscopic Analysis in Biochemistry
(Valenzuela et al., 2022) employed 11B NMR spectroscopy for analyzing phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin. This method is crucial for understanding the acidity and binding properties of boronic acids in medical diagnostics and biochemistry.
Biomedical Polymer Applications
(Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in biomedical applications, such as HIV, obesity, diabetes, and cancer treatment. They emphasized the unique reactivity and responsive nature of these polymers, suggesting further exploration in biomaterials development.
Glucose Sensing in Diabetes Treatment
(Siddiqui et al., 2016) discussed the use of boronic acids in glucose responsive polymeric insulin delivery systems. Their research on 4-formylphenylboronic acid conjugated chitosan nanoparticles showcases the potential for self-regulated insulin delivery systems in diabetes management.
Biological Activity and Cosmetic Applications
(Temel et al., 2022) synthesized and characterized a novel boronic ester compound derived from phenyl boronic acid and quercetin, showing significant biological activities like antioxidant, antibacterial, anti-enzyme, and anticancer. This compound's potential in food, pharmaceutical, and cosmetic industries was highlighted.
Phosphorescent and Mechanoluminescent Materials
(Zhang et al., 2018) demonstrated that cyclic-esterification of aryl boronic acids with dihydric alcohols can screen organic room-temperature phosphorescent and mechanoluminescent materials. This method's simplicity and effectiveness mark a significant advancement in material sciences.
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(4-(Nonyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of “(4-(Nonyloxy)phenyl)boronic acid” could be in these areas.
Propiedades
IUPAC Name |
(4-nonoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJSPPCQRRBXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400723 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Nonyloxy)phenyl)boronic acid | |
CAS RN |
173392-87-5 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

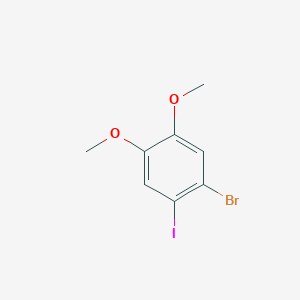
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
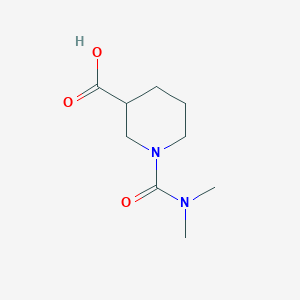
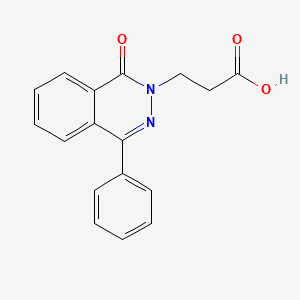
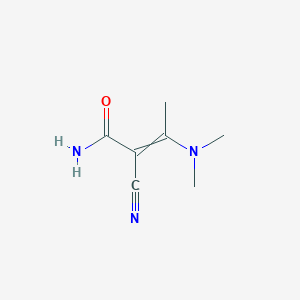
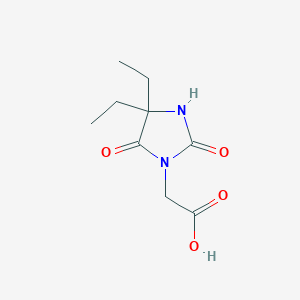
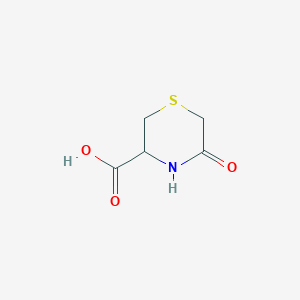
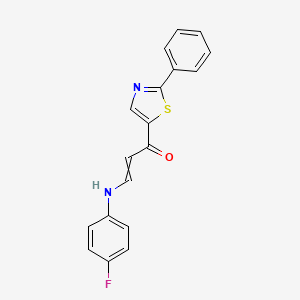
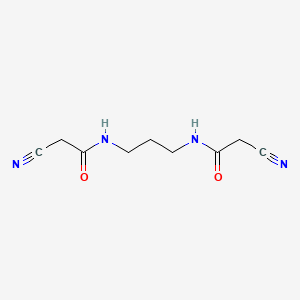
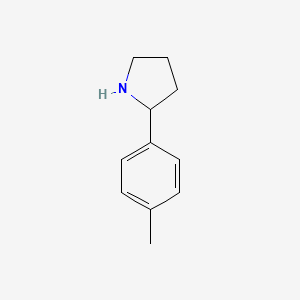
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)